6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a propan-2-yl group attached to the nitrogen atom, and an amine group at the 3rd position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
It’s worth noting that benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with various targets leading to their broad range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been reported to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds, which 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine is a part of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the following steps:
Etherification: The o-hydroxyacetophenone is etherified using an appropriate alkylating agent.
Dehydrative Cyclization: The etherified product undergoes dehydrative cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and improve yields for benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 6-Bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine, known for its antimicrobial properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and are structurally similar to benzofurans.
Imidazole Derivatives: These compounds also exhibit significant biological activities and share some structural similarities with benzofurans.
Uniqueness
This compound is unique due to the presence of the bromine atom and the propan-2-yl group, which confer specific chemical and biological properties. These structural features distinguish it from other benzofuran derivatives and contribute to its potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-N-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)13-10-6-14-11-5-8(12)3-4-9(10)11/h3-5,7,10,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPMPZTYSYAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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